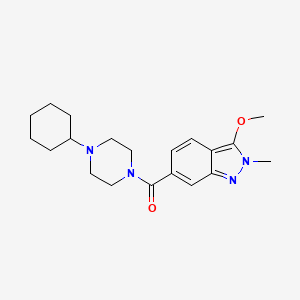
(4-cyclohexylpiperazin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activity
Antibacterial Activity
Research on triazole analogues of piperazine, such as novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds, demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Central Nervous System Receptors
A study on (1-Benzylpiperazin-2-yl)methanols revealed interactions with central nervous system receptors, indicating potential for neurological disorder treatments (Beduerftig, Weigl, & Wünsch, 2001).
Antifungal Activity
Novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives were synthesized and showed promising effects on antifungal activity, highlighting the potential in antifungal drug development (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Tubulin Polymerization Inhibitors
A series of N-heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine showed potent inhibition of tubulin polymerization, suggesting applications in cancer therapy (Prinz et al., 2017).
Molecular Docking and Synthesis
- Anticancer and Antimicrobial Agents: Molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines showed significant anticancer and antimicrobial activity, indicating the compound's versatility in addressing both cancer and infectious diseases (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(3-methoxy-2-methylindazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-22-20(26-2)17-9-8-15(14-18(17)21-22)19(25)24-12-10-23(11-13-24)16-6-4-3-5-7-16/h8-9,14,16H,3-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZLFBGPYDZNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN(CC3)C4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2834519.png)
![6-Methyl-1-[1-(tetrahydropyran-4-yl)-piperidin-4-yl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B2834521.png)
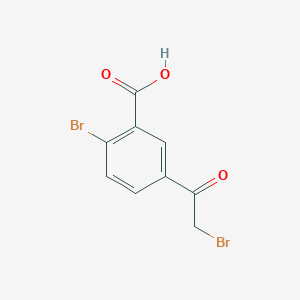
![3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine](/img/structure/B2834523.png)
![N-(2-furylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2834524.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2834527.png)
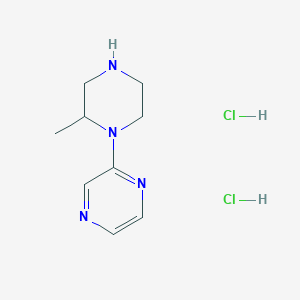
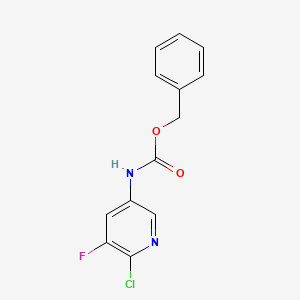

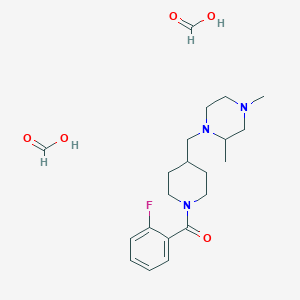
![N-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)prop-2-enamide](/img/structure/B2834535.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2834537.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2834539.png)